1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-octadecanoyl-2-[(11Z)-octadecenoyl]-sn-glycerophosphochlonine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-octadecenoyl respectively. It derives from a cis-vaccenic acid.
Scientific Research Applications
Interactions with Ozone
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine, along with similar phosphocholines, has been studied for its interactions with ozone at the air-water interface. These studies utilized a Langmuir trough and showed that changes in surface pressure-area isotherms post-ozone exposure are indicative of reactions taking place. This research provides insights into the environmental interactions of such phosphocholines (Lai, Yang, & Finlayson‐Pitts, 1994).
Phase Behavior in Lipid Mixtures
The phase behavior of lipid mixtures containing this compound has been a subject of interest. Studies using differential scanning calorimetry (DSC) and other techniques have been employed to understand the interactions and phase separations in these mixtures, especially with regards to their impact on membrane properties and biological systems (Dumaual, Jenski, & Stillwell, 2000).
Structural and Functional Studies
Investigations into the structure of lipid bilayers containing this compound have been conducted. These studies, often utilizing neutron diffraction techniques, help to elucidate the structural properties of membranes, which are crucial for understanding the function of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Impact on Membrane Properties
Research on the effect of unsaturated lipid chains, including those from this compound, on membrane dimensions, molecular order, and hydration has been conducted. This research is significant for understanding how the physical properties of membranes are influenced by the presence of different lipid species (Binder & Gawrisch, 2001).
Synthesis and Chemical Modifications
Studies have also focused on the synthesis of this compound and its derivatives, exploring various chemical methods and modifications. These efforts contribute to the broader understanding of the chemical properties and potential applications of this compound (Baba et al., 1990).
Cognitive Functions and Potential Therapeutic Uses
Research into phospholipids like this compound has included studies on their potential role in cognitive functions and as therapeutic agents for conditions like dementia (Yaguchi, Nagata, & Nishizaki, 2009).
Properties
Molecular Formula |
C44H86NO8P |
---|---|
Molecular Weight |
788.1 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,42H,6-16,18,20-41H2,1-5H3/b19-17-/t42-/m1/s1 |
InChI Key |
AEAMHDRXCYEOCU-HTDYWKJCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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